GC Altect
Description
Properties
CAS No. |
121762-48-9 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Synonyms |
GC Altect |
Origin of Product |
United States |
Chemical Composition and Constituent Interactions in Gc Altect Systems
Elemental and Structural Analysis of Core Components
The core components of GC Altect systems are the glass powder, which acts as the base, and the polyalkenoic acid solution, which is the acidic component. wikipedia.org The glass is a calcium aluminofluorosilicate, and the liquid is typically an aqueous solution of polyacrylic acid. wikipedia.org
Role of Aluminum Species in Compound Stability and Reactivity
Aluminum is a crucial component of the fluoro-aluminosilicate glass powder, primarily in the form of aluminum oxide (Al₂O₃). nih.govresearchgate.net Alumina (B75360) imparts basicity to the glass, which is essential for it to react with the acidic liquid. nih.govresearchgate.net The ratio of alumina to silica (B1680970) in the glass is higher than in traditional silicates to enhance its reactivity with the weaker polyacrylic acid. pocketdentistry.com
Role of Calcium Species in Compound Formation and Interaction
Calcium, typically from calcium oxide (CaO) and calcium fluoride (B91410) (CaF₂) in the glass powder, is essential for the initial setting of this compound systems. nih.govdentaleducationhub.com When the powder and liquid are mixed, the polyalkenoic acid attacks the glass particles, leading to the rapid release of divalent calcium ions (Ca²⁺). pocketdentistry.com These calcium ions are readily available to form ionic cross-links between the carboxyl groups of the polyacid chains. nih.gov This initial reaction leads to the formation of a calcium polyacrylate gel, which is responsible for the initial hardening of the cement. nih.govnih.gov This allows the material to be shaped and carved shortly after mixing. nih.gov Over time, the more stable aluminum cross-links will replace some of the initial calcium bridges. nih.gov
Precursor Chemistry and Reaction Pathways
The transformation of the powder and liquid precursors into a solid cement involves a series of complex chemical reactions.
Hydration and Setting Reactions of this compound Constituents
Water is a critical component in the setting of this compound systems, acting as the reaction medium and later becoming an integral part of the set cement structure. nih.govnih.gov The setting reaction occurs in three overlapping phases:
Dissolution: Upon mixing the powder and liquid, the acidic solution attacks the surface of the glass particles. nih.gov This leads to the leaching of metal cations, such as Ca²⁺ (or Sr²⁺) and Al³⁺, as well as F⁻ and Na⁺ ions, into the aqueous medium. pocketdentistry.com The outer layer of the glass particles is depleted of these ions, forming a silica gel layer. pocketdentistry.com
Gelation: The released Ca²⁺ ions, being more mobile, are the first to react with the ionized carboxyl groups on the polyacrylic acid chains. nih.gov This forms initial cross-links, leading to the formation of a gel matrix and the initial setting of the cement. slideshare.net
Hardening (Maturation): This is a slower process where the trivalent Al³⁺ ions, which are released more slowly from the glass, displace the Ca²⁺ ions to form more numerous and stronger cross-links. youtube.com This significantly increases the strength and durability of the cement. youtube.com This maturation process continues for at least 24 hours, during which the cement should be protected from excessive moisture or dehydration. nih.govtandfonline.com Over time, the cross-linked polyacrylate chains become hydrated, further stabilizing the cement matrix. nih.gov
Mechanisms of Phase Formation during Compound Genesis
The final structure of a set this compound system is a heterogeneous composite material. It consists of unreacted glass particles (the core) embedded in a polysalt matrix. pocketdentistry.com Each of these unreacted glass cores is surrounded by a silica hydrogel layer that formed during the initial dissolution phase. pocketdentistry.com The matrix itself is a hydrated network of cross-linked polyalkenoate chains. nih.gov
The formation of these distinct phases is a direct result of the setting reaction kinetics. The rapid formation of the calcium polyacrylate phase provides the initial structure. nih.gov The subsequent, slower formation of the aluminum polyacrylate phase reinforces this structure, leading to a stronger, more stable material. nih.gov Finally, the hydration of the polysalt matrix and the silica gel contributes to the long-term stability and maturation of the cement. tandfonline.com
| Stage | Primary Chemical Process | Resulting Phase/Structure | Timeframe |
|---|---|---|---|
| Dissolution | Acid attack on glass particles; leaching of Ca²⁺, Al³⁺, F⁻ ions. | Formation of a silica hydrogel layer on glass particles. | Initial minutes after mixing |
| Gelation (Initial Set) | Cross-linking of polyacrylic acid chains by Ca²⁺ ions. | Formation of a calcium polyacrylate gel matrix. | Several minutes after mixing |
| Hardening (Maturation) | Cross-linking of polyacrylic acid chains by Al³⁺ ions, displacing Ca²⁺. | Formation of a more stable aluminum polyacrylate matrix; hydration of the matrix. | Continues for 24 hours and beyond |
Influence of Environmental Factors on Reaction Kinetics
The setting reaction of glass ionomer cement systems, such as this compound, is highly susceptible to environmental conditions, which can significantly alter the kinetics of the acid-base reaction. The primary factors influencing these kinetics are temperature and humidity.
Temperature: An increase in the ambient temperature of the components at the time of mixing will accelerate the setting reaction. This is due to the increased kinetic energy of the reacting species, which leads to more frequent and energetic collisions between the polyacid molecules and the glass particles, thereby increasing the rate of ion leaching and subsequent cross-linking. Conversely, a lower temperature will slow down the reaction, extending the working and setting times. Research on conventional GICs has demonstrated a significant decrease in setting time as the temperature is elevated from 4°C to 55°C. This allows for a degree of control over the material's handling properties in a clinical or laboratory setting.
Humidity and Moisture: Water is a critical component of the setting reaction of GICs, acting as the medium for the acid-base reaction. However, the balance of water is crucial. Premature exposure of the setting cement to excess moisture can lead to the dissolution of the polyacid and metal ions from the surface, weakening the final matrix. Conversely, dehydration of the cement during setting can halt the reaction prematurely, leading to a brittle and weaker material. Therefore, maintaining a controlled environment with appropriate humidity is essential for the optimal progression of the setting reaction and the development of the desired material properties.
The following interactive table illustrates the general relationship between environmental factors and reaction kinetics in conventional glass ionomer cements:
| Environmental Factor | Effect on Reaction Kinetics | Impact on Material Handling |
| Increased Temperature | Accelerates setting reaction | Shorter working and setting time |
| Decreased Temperature | Decelerates setting reaction | Longer working and setting time |
| High Humidity/Moisture Contamination | Can lead to dissolution of components | Weakened surface, reduced strength |
| Low Humidity/Dehydration | Can halt the setting reaction | Brittle material, incomplete maturation |
Stoichiometric Considerations and Their Impact on Material Science
The stoichiometry of a glass ionomer cement system, specifically the powder-to-liquid ratio, is a critical determinant of its final physical and mechanical properties. The manufacturer's recommended ratio is designed to provide an optimal balance of handling characteristics and material strength.
Powder-to-Liquid Ratio: The powder component of a GIC contains the fluoroaluminosilicate glass, which provides the ions for cross-linking. The liquid component contains the polyalkenoic acid, which initiates the reaction. Altering the ratio of these two components has a direct impact on the material's properties:
Higher Powder-to-Liquid Ratio: A mix with a higher proportion of powder will have a greater number of glass particles available for the reaction. This generally leads to a stronger, more rigid, and less soluble final material. However, an excessively high powder content can result in a dry, unworkable mix with insufficient acid to complete the reaction, leading to a weaker, more brittle structure.
Lower Powder-to-Liquid Ratio: A mix with a lower proportion of powder will have an excess of polyacid. This results in a wetter, more fluid consistency with a longer setting time. The final material, however, will have a lower compressive strength, be more prone to dissolution, and exhibit greater shrinkage due to the lower concentration of filler particles.
The precise stoichiometric balance is therefore essential for achieving the desired clinical performance. The following table summarizes the impact of stoichiometric variations on the material properties of conventional GICs.
| Stoichiometric Variation (Powder:Liquid) | Effect on Consistency | Effect on Setting Time | Effect on Mechanical Properties |
| Increased Powder Ratio | Drier, thicker | Faster | Higher strength, higher rigidity |
| Decreased Powder Ratio | Wetter, more fluid | Slower | Lower strength, greater solubility |
| Manufacturer's Recommended Ratio | Optimal | As specified | Balanced strength and handling |
The material science of this compound, as a glass ionomer cement, is fundamentally governed by the interplay of its chemical composition, the kinetics of its setting reaction, and the precise ratio of its components. Understanding these principles is key to predicting its behavior and optimizing its performance.
Table of Compounds
Physicochemical Mechanisms Governing Gc Altect Performance
Chemical Interactions at the Compound-Environment Interface
The performance of GC Altect is fundamentally linked to its chemical reactivity when exposed to aqueous systems, such as in a clinical dental setting. These interactions govern its therapeutic and physical properties.
Ion Exchange Dynamics within Aqueous Systems
A primary mechanism of this compound is its capacity for significant ion release. Being a calcium hydroxide-based material that does not set into a hard cement, it facilitates a notable release of calcium ions (Ca++). This process is crucial for its bioactivity. The release of calcium and hydroxyl (OH-) ions from such materials is known to stimulate cellular responses and promote the formation of mineralized tissue. nih.gov
The dynamic nature of this ion release has been quantified in similar light-cured calcium hydroxide (B78521) cements. Studies measuring ion release over time demonstrate a sustained elution of calcium ions. For instance, comparative analysis of various light-cured Ca(OH)₂ cements shows a progressive increase in calcium ion release over a 21-day period when placed in an aqueous environment. nih.govresearchgate.net
| Material Type | 7 Days | 14 Days | 21 Days |
|---|---|---|---|
| Light-Cured Ca(OH)₂ Cement A | 132.9 ± 5.67 | 153.6 ± 7.3 | 171.9 ± 8.92 |
| Light-Cured Ca(OH)₂ Cement B | 154.3 ± 7.1 | 181.4 ± 8.79 | 198.7 ± 8.42 |
| Light-Cured Ca(OH)₂ Cement C | 141.8 ± 8.3 | 144.0 ± 5.62 | 149.0 ± 2.95 |
| Self-Cured Ca(OH)₂ Cement (Control) | 76.3 ± 4.23 | 93.2 ± 5.74 | 103.4 ± 6.78 |
This table presents representative data from studies on materials similar to this compound, illustrating the typical ion release profile. The data shows that light-cured variants generally release more calcium ions compared to self-cured types. researchgate.net
In addition to calcium, the release of hydroxyl ions creates a localized high-pH (alkaline) environment. nih.gov This alkalinity plays a role in the material's antimicrobial properties and is a factor in neutralizing acidic byproducts from bacteria. slideshare.net
Mineralization Processes Initiated or Influenced by this compound Components
The ion release from this compound directly influences mineralization processes at the material-tissue interface. The availability of calcium ions is a critical factor in the formation of a dentin bridge, a layer of reparative hard tissue. nih.govslideshare.net This process is a key aspect of vital pulp therapy.
The mechanism involves the stimulation of pulp-derived cells by the released ions, which encourages the differentiation of these cells and the subsequent deposition of a mineralized barrier. nih.gov Resin-modified calcium silicates, which also function by releasing calcium ions, are designed to aid this regenerative process by stimulating the formation of apatite and secondary dentin. optident.co.uk The high alkalinity from hydroxyl ion release also promotes the activity of alkaline phosphatase, an enzyme involved in the mineralization process. nih.gov
Surface Chemistry and Adsorption Phenomena
The surface chemistry of materials like this compound is complex. In related glass ionomer cements, the setting reaction is an acid-base process between a polyacrylic acid and fluoro-aluminosilicate glass particles. mdpi.comscienceopen.com This reaction leads to the formation of ionic bonds. Bonding to tooth structure, which is rich in apatite crystals, is achieved through the ionic interaction of carboxylate groups from the cement's matrix with the calcium in the tooth. mdpi.com This creates a chemically fused interface. While this compound does not set into a hard cement, its components can engage in similar ionic interactions with the surrounding tooth structure.
Structural Evolution and Microstructural Characterization
The internal structure of this compound and similar cements is not static but evolves over time as reactions and maturation processes continue after initial placement.
Development of Amorphous and Crystalline Phases
The matrix of set glass ionomer cements is typically an amorphous composite of hydrated calcium and aluminum polysalts, embedded with unreacted glass particles surrounded by a silica (B1680970) gel. youtube.com Over time, this structure can mature. Investigations into ionomer glasses, the core component of such cements, reveal that they can undergo amorphous phase separation, leading to the formation of two distinct glass phases. researchgate.netresearchgate.net
Furthermore, these glasses can exhibit crystallization peaks corresponding to the formation of crystalline phases such as apatite and mullite (B73837) upon thermal analysis. researchgate.net This development from a purely amorphous to a partially crystalline state can significantly alter the mechanical properties of the material. The introduction of nano-sized apatite crystals into some modern formulations can increase the crystallinity of the set matrix, making the cement chemically more stable and insoluble. mdpi.com
Porosity and Permeability as a Function of Chemical Evolution
The ability of this compound to release ions is intrinsically linked to its permeability. For ions to be released into the surrounding environment, a degree of water sorption and diffusion through the material's matrix is necessary. The initial setting reaction of related cements involves water as a reaction medium. youtube.com
Following the initial set, slower maturation processes occur, which involve the diffusion of ions and water through the set cement. scienceopen.com These processes include the binding of water to coordination sites around metal cations and to the polymer chains. This "bound water" is distinct from free water and its proportion increases as the cement matures, leading to a reduction in plasticity and an increase in strength. scienceopen.com This chemical evolution suggests a corresponding change in the material's porosity and permeability over time, as pathways for ion and water diffusion are altered by the ongoing reactions and structural reorganization.
Chemical Stability and Degradation Pathways
Mechanisms of Chemical Leaching and Dissolution
Information on the mechanisms of chemical leaching and dissolution for a compound named "this compound" is not available in the reviewed scientific literature. The process of leaching generally involves the extraction of a substance from a solid material into a liquid. euromines.org This is fundamentally a dissolution process occurring at the surface of the material. euromines.org The rate and extent of leaching are governed by factors such as the substance's solubility in the surrounding fluid, the surface area of the solid, temperature, and the presence of other chemical species that might react with the compound. nih.govnih.gov Common mechanisms include diffusion, partitioning, and surface wash-off. nih.govnih.gov
Factors Influencing Long-Term Chemical Integrity in Simulated Biological Environments
Details regarding the factors that influence the long-term chemical integrity of "this compound" in simulated biological environments could not be located. In general, the stability of any chemical compound in such environments is influenced by a range of factors. These can include pH, temperature, enzymatic activity, and the presence of reactive oxygen species. nih.govnih.gov Biodegradation, driven by microbial activity, can also be a significant pathway for the breakdown of chemical compounds. researchgate.netnih.gov The chemical structure of the compound itself, including the types of functional groups present, plays a crucial role in its susceptibility to degradation. drawellanalytical.com
Table of Compounds
Due to the lack of information on "this compound," a table of mentioned compounds cannot be generated.
Biological System Interactions: Molecular and Cellular Perspectives Excluding Clinical Outcomes
Interactions with Components of the Extracellular Matrix (e.g., Collagen, Non-Collagenous Proteins)
Interactions between dental restorative materials and the extracellular matrix (ECM) of surrounding tissues, such as dentin and enamel, are crucial for material integration and tissue response. The primary organic component of dentin is collagen. While the provided search results discuss ECM interactions in other biological contexts like gastric cancer amazon.comnih.govnih.govwikipedia.orguniv-larochelle.frnih.govshukti-chakravarti-lab.org, there is no specific information detailing the direct molecular interaction between "GC Altect" and components of the extracellular matrix like collagen or non-collagenous proteins.
Glass ionomer cements are known to exhibit chemical adhesion to tooth structure, which is attributed to the ionic bonding between the carboxyl groups of the polyacrylic acid in the cement and calcium ions in the hydroxyapatite (B223615) of enamel and dentin amazon.com. This interaction, while not a direct interaction with collagen fibrils themselves in the same way as some adhesive systems, does occur within the complex structure of dentin which contains collagen. The formation of an "ion exchange zone" between the GIC and tooth structure is a described phenomenon for some GICs, contributing to chemical fusion amazon.com.
Chemical Signaling at the Cell-Material Interface
The setting reaction and subsequent degradation of glass ionomer cements involve the release of various ions nih.govamazon.comdntb.gov.uanih.govabstractarchives.comnih.govmdpi.com. These released chemical species can potentially interact with surrounding cells and influence cellular signaling pathways.
Mechanistic Studies of Biomineralization Induction
A significant property of some GICs is their potential to contribute to biomineralization, particularly the formation of hydroxyapatite, which is the main mineral component of hard dental tissues wikipedia.orgoup.com.
Role of Specific Ions in Directing Mineral Deposition
The ions released from glass ionomer cements play a crucial role in directing mineral deposition. Calcium and phosphate (B84403) ions are the fundamental building blocks of hydroxyapatite wikipedia.orgoup.com. Fluoride (B91410) ions released from fluoride-containing GICs can substitute for hydroxyl ions in the hydroxyapatite structure, forming fluorapatite, which is more resistant to acid dissolution wikipedia.org. Strontium ions can also be incorporated into the apatite structure, forming strontium-substituted hydroxyapatite or fluoroapatite amazon.comnih.gov.
Studies on various GICs have shown the release of these ions nih.govamazon.comdntb.gov.uanih.govabstractarchives.comnih.govmdpi.com. For instance, Fuji II LC, another GC product, has shown release of strontium and silicon, and strontium is known to provide antibacterial activity and potentially aid in remineralization nih.gov. GC Gold Label 9, a strontium-based GIC, is explicitly stated to mimic calcium in forming strontium hydroxyapatite and fluoroapatite, contributing to internal remineralization amazon.com.
While the role of these ions in biomineralization in the context of GICs is recognized, specific data detailing the quantitative release profile of each ion from this compound and direct evidence demonstrating how these specific ions from this compound influence the nucleation, growth, and orientation of mineral crystals during biomineralization is not present in the provided search results.
Summary of Ion Release from Glass Ionomer Cements (General Findings from Search Results)
Based on the search results for glass ionomer cements in general (as specific data for this compound was not found), the following ions are commonly reported to be released:
| Ion | Source Mentions | Notes |
| Sodium | dntb.gov.ua, nih.gov | Released in neutral conditions. nih.gov |
| Aluminum | dntb.gov.ua, nih.gov, nih.gov, mdpi.com | Released in neutral conditions; species can be complex in solution. nih.gov |
| Silicon | dntb.gov.ua, nih.gov | Released in neutral conditions. nih.gov |
| Calcium | dntb.gov.ua, nih.gov, nih.gov, nih.gov, gc.dental, amazon.com | Release can be significant in acidic conditions. nih.gov |
| Phosphorus | dntb.gov.ua, nih.gov, nih.gov, gc.dental | Released as orthophosphate and possibly monofluorophosphate. nih.gov |
| Strontium | nih.gov, nih.gov, amazon.com, core.ac.uk, ehu.es | Present in strontium-based GICs; mimics calcium in apatite formation. amazon.com |
| Fluoride | dntb.gov.ua, nih.gov, oup.com, ijirset.com, gc.dental, abstractarchives.com, amazon.com, nih.gov, mdpi.com | Known for anticariogenic properties and incorporation into apatite. wikipedia.orgamazon.com |
Compound Names and PubChem CIDs
Compound Interactions with Enzymes and Cellular Components (In Vitro Studies)
Effects on Enzymatic Activity (e.g., Phosphatases, Esterases)
Detailed research findings specifically examining the in vitro effects of "this compound" on the activity of enzymes such as phosphatases and esterases were not identified in the conducted literature review.
Chemical Influence on Cell Adhesion and Spreading in Controlled Cultures
Specific in vitro studies investigating the direct chemical influence of "this compound" on processes of cell adhesion and spreading in controlled cell culture environments were not found in the surveyed literature.
Advanced Analytical Methodologies for Gc Altect Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in analyzing the chemical and structural properties of dental cements. These techniques provide insights into atomic and molecular structures, which are essential for understanding the material's setting reactions and performance.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Chemical Bonding Analysis
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the chemical bonding and setting mechanisms of glass ionomer cements (GICs). FTIR spectroscopy measures the absorption of infrared radiation by the material's molecules, revealing the presence of specific functional groups. Raman spectroscopy provides complementary information by detecting vibrations of molecules when they scatter monochromatic light.
In the analysis of materials like GC Altect, FTIR is used to monitor the acid-base setting reaction. The technique can track the conversion of acidic groups in the polyalkenoic acid liquid component as they react with the glass powder. scielo.brnih.gov Specifically, changes in the characteristic band around 1000 cm⁻¹, associated with the silicate (B1173343) network, can shift to higher frequencies over time, indicating structural changes during hardening. nih.gov Studies have shown that interactions with aqueous environments can lead to the deformation of Si-OH bonds and the formation of Si-O-Si networks, which influences the material's mechanical strength. researchgate.net
Raman spectroscopy complements FTIR by providing detailed information on the chemical interactions between the cement and tooth structure, such as dentin. It has been used to observe the intertubular diffusion of ions from the cement into the dentinal structure, confirming the chemical bonding process. scielo.br Together, these techniques reveal the dynamics of the gelation process, hydrolysis of Si-O-Al bonds in the glass network, and the formation of new chemical bonds at the interface with dental tissues. scielo.branstar.edu.pl
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. For dental cements, XPS is particularly valuable for characterizing the interactions occurring at the interface between the cement and dentin. bohrium.com
Research on glass ionomer cements using XPS has shown that a dynamic exchange of mineral and organic elements occurs at the bonding interface. bohrium.com This analysis can identify the migration of elements like calcium from the dentin into the cement and the diffusion of elements from the cement, such as aluminum, silicon, and strontium, toward the dentin. This ionic exchange leads to the formation of an intermediate layer, or interphase, which is critical for the material's adhesion to the tooth structure. bohrium.com XPS can provide quantitative data on the atomic ratios of key elements on the material's surface, offering insights into its chemical reactivity and bonding capabilities. bohrium.com
Table 1: Example of Elemental Surface Composition of a Glass Ionomer Cement Determined by XPS
| Element | Atomic Concentration (%) |
| Oxygen (O) | 55.2 |
| Silicon (Si) | 15.8 |
| Aluminum (Al) | 12.5 |
| Calcium (Ca) | 5.1 |
| Strontium (Sr) | 4.9 |
| Sodium (Na) | 3.5 |
| Fluorine (F) | 2.1 |
| Carbon (C) | 0.9 |
Note: This table is illustrative and represents typical elemental data for a glass ionomer cement as analyzed by XPS. Actual values for this compound may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for probing the local atomic environment and elucidating the structure of materials. Solid-state Magic Angle Spinning (MAS) NMR, in particular, is crucial for characterizing the setting reactions and molecular organization of amorphous and semi-crystalline materials like glass ionomer cements. oatext.commdpi.com
Studies employing ²⁷Al MAS-NMR have been decisive in following the setting reaction of GICs. oatext.comnih.gov This technique can clearly distinguish between different coordination states of aluminum. In the unreacted glass powder, aluminum is typically in a four-fold coordination (Al(IV)). During the setting reaction, as Al³⁺ ions are released and cross-link the polyacid chains, a significant portion converts to a six-fold coordination state (Al(VI)). nih.govnih.gov This conversion is a direct indicator of the formation of the polysalt matrix responsible for the cement's hardening. nih.gov
Furthermore, ²⁹Si MAS-NMR can detect changes in the silicate network, suggesting the formation of a hydrated silica (B1680970) gel, while ¹³C NMR monitors the protonation state of the carboxyl groups in the polyacid, confirming their involvement in the cross-linking process. nih.gov
Chromatographic and Mass Spectrometric Approaches
These methodologies are employed to separate, identify, and quantify components, ranging from volatile organic compounds to trace elements, providing a comprehensive chemical profile of the material.
Gas Chromatography (GC) for Volatile By-product Analysis or Precursor Purity (If applicable)
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a premier technique for separating and identifying volatile organic compounds. In the context of dental materials, GC-MS can be applied to analyze any volatile by-products that may be released during the setting reaction or to assess the purity of organic precursors used in the liquid component of the cement.
While the primary setting reaction of a traditional glass ionomer cement is an acid-base reaction that does not typically produce volatile by-products, modifications to these cements could introduce components that release volatile substances. For instance, in experimental GICs modified with plant extracts or other organic additives, GC-MS has been used to identify dozens of volatile compounds. chromatographytoday.com For a material like this compound, this technique would be most applicable if its formulation includes organic modifiers or to ensure the purity of the polyalkenoic acid solution, which is critical for consistent material properties.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Ion Release Quantification
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used to determine the concentration of a wide range of elements, particularly trace elements, in a sample. It is the method of choice for quantifying the release of ions from dental materials into aqueous environments, which is a key property of glass ionomer cements related to their therapeutic potential. researchgate.netdovepress.com
Studies on GICs consistently use ICP-MS or the related technique, Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), to measure the cumulative release of ions such as aluminum, calcium, strontium, sodium, silicon, and phosphorus over time. researchgate.netnih.govpafmj.org This data is crucial for assessing the material's bioactivity and durability. The release kinetics often show a rapid initial release followed by a slower, diffusion-controlled or erosion-based release over the long term. nih.gov The type and quantity of ions released can be tailored by modifying the glass composition, and ICP-MS provides the precise quantification needed to validate these modifications. dovepress.comfrontiersin.org
Table 2: Example of Cumulative Ion Release from a Glass Ionomer Cement into Water over 28 Days (µg/mL)
| Ion | Day 1 | Day 7 | Day 14 | Day 28 |
| Aluminum (Al³⁺) | 1.2 | 3.5 | 5.1 | 7.8 |
| Strontium (Sr²⁺) | 2.5 | 6.8 | 9.2 | 13.5 |
| Sodium (Na⁺) | 4.1 | 10.2 | 14.3 | 19.6 |
| Silicon (as Silicate) | 0.8 | 2.1 | 3.4 | 5.2 |
Note: This table is illustrative, based on typical ion release profiles for glass ionomer cements measured by ICP-MS or ICP-OES. Actual values for this compound may vary.
Microscopic and Imaging Modalities
Microscopic techniques are fundamental to visualizing the intricate structures of dental composites. They reveal details about the size and distribution of filler particles, the integrity of the filler-matrix interface, and the presence of defects, all of which influence the material's mechanical properties and aesthetic stability. 43.230.198researchgate.net
Scanning Electron Microscopy (SEM) is a powerful tool for assessing the surface topography and microstructure of materials like this compound. nih.gov It provides high-resolution, three-dimensional images that reveal the distribution and morphology of filler particles within the resin matrix. nih.gov In studies of related dental composites, SEM analysis has been used to examine fracture surfaces, which helps to understand the material's failure mechanisms. 43.230.198nih.gov For instance, SEM imaging can distinguish between brittle fracture, often seen in conventional glass ionomer cements (GICs), and the more plastic deformation characteristic of resin-modified GICs. researchgate.net
Key findings from SEM studies on analogous materials include the identification of unreacted glass particles, the presence of a silica gel "halo" around these particles, and the detection of microcracks and pores that can affect the material's strength. nih.govcapes.gov.br SEM, often coupled with Energy-Dispersive X-ray Spectroscopy (EDS), also allows for elemental analysis of the material's composition, confirming the distribution of elements like aluminum, calcium, and silicon. nih.govmdpi.com
Transmission Electron Microscopy (TEM), while used less frequently than SEM for routine analysis, offers significantly higher resolution for subsurface analysis. nih.gov TEM can provide detailed information on the nanostructure of the filler particles and the interfacial layer between the fillers and the resin matrix. nih.gov This level of detail is critical for understanding the bonding mechanisms and the potential for degradation at the nanoscale. nih.gov
| Technique | Information Obtained | Typical Resolution | Key Applications for this compound |
|---|---|---|---|
| SEM | Surface topography, microstructure, particle size/distribution, fracture analysis | ~0.4 nm | Visualizing filler particles, assessing polish quality, analyzing wear facets and fracture surfaces. 43.230.198nih.gov |
| TEM | Internal microstructure, crystalline structure of fillers, filler-matrix interface | ~0.05 nm (50 pm) | High-resolution imaging of the filler-matrix interface, identifying nanoscale phases within the material. nih.govnih.gov |
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. nih.govnih.gov Unlike electron microscopy, AFM can be performed in various environments, including liquid, which allows for the in-situ study of materials under physiologically relevant conditions. wiley.com For materials like this compound, AFM is invaluable for quantifying surface roughness, a critical factor influencing plaque accumulation and discoloration. tribology.rsresearchgate.net
Research has shown that finishing and polishing techniques significantly affect the final surface roughness of dental composites. researchgate.net AFM can precisely measure parameters such as the average roughness (Ra) and the maximum peak-to-valley distance, providing quantitative data to compare the efficacy of different polishing systems. nih.gov Studies on various restorative materials have demonstrated that filler particle size and type are major determinants of the achievable surface smoothness. wiley.com AFM has also been employed to study the localized mechanical properties and adhesive interactions at the material's surface, offering insights into how the material interacts with its environment on a nanoscale. wiley.comnih.gov
| AFM Parameter | Description | Relevance to this compound Research |
|---|---|---|
| Average Roughness (Ra) | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. | Quantifies surface smoothness after polishing; correlates with bacterial adhesion and stain resistance. nih.govresearchgate.net |
| Root Mean Square (Rq) Roughness | The square root of the average of the square of the height deviations from the mean plane. | Provides a measure of surface roughness that is more sensitive to large peaks and valleys. tribology.rs |
| Maximum Peak-to-Valley Distance (Rp-v) | The vertical distance between the highest peak and the lowest valley in the analyzed area. | Indicates the extent of surface irregularities and potential for wear. nih.gov |
Advanced Diffraction Techniques
Diffraction techniques are essential for determining the atomic and molecular structure of a material. By analyzing how waves (like X-rays) are scattered by the crystalline structure of a material, researchers can identify the phases present.
X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases within a material. myscope.training In the context of this compound and similar glass ionomer or resin-composite materials, the filler particles often have a crystalline or semi-crystalline structure, while the polymer matrix is amorphous. scirp.org XRD analysis can identify the specific crystalline compounds used as fillers, such as quartz, zirconia, or various fluoroaluminosilicate glasses. cementequipment.orgjkdhs.org
The XRD pattern is a unique fingerprint for each crystalline material, characterized by a series of peaks at specific diffraction angles (2θ). jkdhs.org By comparing the experimental diffraction pattern of this compound to standard patterns from databases like the International Centre for Diffraction Data (ICDD), the constituent crystalline phases can be unequivocally identified. myscope.trainingfiveable.me
Furthermore, XRD can be used for quantitative phase analysis, determining the relative amounts of different crystalline phases in a mixture. fiveable.me This is crucial for quality control and for understanding how variations in filler composition affect the material's properties. For example, XRD has been used to study the formation of hydroxyapatite (B223615) on the surface of bioactive dental cements, confirming their potential for remineralization. researchgate.netresearchgate.net
| Crystalline Phase Example | Typical 2θ Peaks (Cu Kα) | Significance in Dental Composites |
|---|---|---|
| Quartz (SiO₂) | 20.8°, 26.6°, 50.1° | Common filler providing strength and hardness. cementequipment.org |
| Zirconia (ZrO₂) | 28.2°, 30.2°, 50.4°, 60.2° | Adds radiopacity and enhances mechanical properties. |
| Hydroxyapatite (Ca₅(PO₄)₃(OH)) | 25.9°, 31.8°, 32.2°, 32.9° | Indicates bioactive potential and remineralization capability. researchgate.net |
Theoretical and Computational Chemistry Approaches to Gc Altect
Molecular Dynamics Simulations of Compound-Water Interfaces
Molecular dynamics (MD) simulations are used to study the interactions between the components of glass ionomer cements and water. mdpi.com These simulations can model the behavior of the polyalkenoic acid chains, the glass surface, and the surrounding water molecules over time. This approach helps in understanding the setting reaction, the formation of the cement matrix, and the role of water in the material's properties. mdpi.comresearchgate.net For instance, MD simulations can elucidate how water molecules interact with the polymer and glass surfaces, influencing the ion transport and the final structure of the cement. rsc.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of the molecules involved in glass ionomer cements. nih.govmdpi.com DFT calculations can be applied to:
Polyalkenoic Acids: Determine the reactivity of the carboxylic acid groups, which are crucial for the acid-base setting reaction. researchgate.net
Fluoroaluminosilicate Glass: Model the structure of the glass and the reactivity of its surface, providing insights into how it releases ions like calcium, aluminum, and fluoride (B91410). princeton.eduresearchgate.net
A 2022 study utilized DFT to model the acid-base reaction between polyacid molecules and individual ions of Ca²⁺, Zn²⁺, or Al³⁺, concluding that aluminum atoms generate more compact structures, which would correlate with more resistant materials. nih.govresearchgate.net
Table 1: Representative Data from DFT Calculations on GIC Components
| Parameter | Value | Significance |
|---|---|---|
| Reaction Energy (Polyacid + Al³⁺) | -X kJ/mol | Indicates a thermodynamically favorable reaction, leading to a stable matrix. |
| Bond Dissociation Energy (Si-O in glass) | Y kJ/mol | Relates to the ease of ion release from the glass surface during the setting reaction. |
| Adsorption Energy of Water on Polymer | -Z kJ/mol | Quantifies the interaction strength, influencing water uptake and material stability. |
(Note: X, Y, and Z represent placeholder values for illustrative purposes, as specific values depend on the exact molecules and computational setup.)
Computational Modeling of Ion Transport and Release from the Compound Matrix
Computational models can simulate the diffusion and release of ions, such as fluoride, from the set cement matrix. nih.govresearchgate.net These models often treat the cement as a porous medium and use diffusion equations to predict the rate of ion release over time. The release of fluoride is a key property of GICs, contributing to their anti-caries effect. wikipedia.org Modeling this process helps in designing materials with optimized and sustained fluoride release profiles. nih.gov Over extended periods, the release of fluoride ions is often observed to be a diffusion-controlled process. nih.gov
Predictive Algorithms for Compound Stability and Degradation in Simulated Biological Environments
Predictive algorithms, often employing machine learning and artificial intelligence, are emerging as tools to forecast the long-term stability and degradation of dental materials in the oral environment. nih.govresearchgate.net These models can take into account various factors such as:
The chemical composition of the cement. mdpi.com
The mechanical stresses experienced by the restoration.
The chemical environment of the mouth (e.g., pH changes). nih.gov
Future Directions in Gc Altect Research
Exploration of Novel Synthetic Pathways and Advanced Formulation Strategies
The ability to efficiently and economically produce a new compound is fundamental. Future research would need to focus on developing innovative and scalable synthetic routes to GC Altect. This would involve exploring diverse catalytic systems, novel starting materials, and green chemistry principles to optimize yield, purity, and cost-effectiveness.
Concurrently, the development of advanced formulation strategies will be paramount for its practical application. This research would investigate various delivery systems, such as nano-formulations, controlled-release matrices, and targeted delivery vehicles, to enhance the stability, bioavailability, and efficacy of this compound for its intended purpose.
Table 1: Potential Synthetic Pathways and Formulation Strategies for Investigation
| Research Focus Area | Potential Approaches | Desired Outcomes |
| Novel Synthetic Pathways | Asymmetric Synthesis, Biocatalysis, Flow Chemistry | Increased enantiomeric purity, environmentally friendly processes, improved scalability and safety. |
| Advanced Formulation Strategies | Liposomal Encapsulation, Polymeric Nanoparticles, Hydrogels | Enhanced solubility and stability, targeted delivery to specific sites, sustained release profiles. |
In-Depth Elucidation of Mechanistic Interactions with Biological Systems
Understanding how a new compound interacts with biological systems at a molecular level is critical. In-depth studies would be required to unravel the mechanism of action of this compound. This would involve a combination of in vitro and in silico techniques to identify its molecular targets, signaling pathways, and downstream effects. Techniques such as transcriptomics, proteomics, and metabolomics would be employed to gain a comprehensive understanding of its biological footprint.
Table 2: Methodologies for Elucidating Biological Interactions
| Methodology | Application to this compound Research | Information Gained |
| Cell-based Assays | Treatment of various cell lines with this compound. | Determination of cytotoxicity, proliferation effects, and receptor binding affinity. |
| Computational Docking | Modeling the interaction of this compound with known protein structures. | Prediction of potential molecular targets and binding modes. |
| 'Omics' Technologies | Analysis of changes in gene expression, protein levels, and metabolite profiles in response to this compound. | Comprehensive view of the cellular response and identification of affected pathways. |
Development of Next-Generation Analytical Tools for Real-Time Monitoring
To effectively study and utilize this compound, sensitive and specific analytical methods are essential. Future research should focus on the development of next-generation analytical tools for its real-time monitoring in various matrices, including biological fluids and environmental samples. This could involve the creation of novel biosensors, advanced chromatographic techniques coupled with mass spectrometry, and innovative imaging agents to track its distribution and concentration dynamically.
Table 3: Advanced Analytical Tools for this compound Monitoring
| Analytical Tool | Principle of Operation | Potential Application |
| Electrochemical Biosensors | Utilizes biological recognition elements to generate a signal upon binding to this compound. | Rapid and portable detection in point-of-care or field settings. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates this compound from complex mixtures and provides highly sensitive and specific quantification. | Pharmacokinetic studies and residue analysis. |
| Fluorescent Probes | Molecules that exhibit a change in fluorescence upon interacting with this compound. | Real-time imaging of this compound distribution within living cells and tissues. |
Theoretical Predictions for Enhanced Material Functionality and Bio-Integration
Computational modeling and theoretical predictions can significantly accelerate the development of new materials and their applications. In the context of this compound, quantum chemical calculations and molecular dynamics simulations could be employed to predict its physicochemical properties, reactivity, and interactions with other molecules. This theoretical framework would guide the rational design of this compound derivatives with enhanced functionality and improved bio-integration for specific applications.
Table 4: Theoretical Approaches for Enhancing this compound
| Theoretical Method | Focus of Prediction | Impact on Development |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties. | Understanding of chemical stability and prediction of reaction mechanisms. |
| Molecular Dynamics (MD) Simulations | Conformational changes, binding affinities, transport properties. | Insight into interactions with biological membranes and macromolecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Design of new this compound analogs with improved potency and selectivity. |
Q & A
Q. What are the standard experimental protocols for GC Altect analysis in metabolomic studies, and how do they ensure data reproducibility?
this compound analysis typically follows a validated protocol involving metabolite extraction, derivatization, and GC/MS detection. Key steps include:
- Extraction Optimization : Use methanol for high reproducibility (99% RSD for 500+ peaks) based on multivariate PLS analysis .
- Derivatization : Critical for volatile compound detection; conditions (e.g., time, temperature) must be standardized to minimize batch effects .
- Internal Standards : Include deuterated analogs to correct for instrument drift . Reproducibility is ensured through strict adherence to these steps and validation using accredited laboratory methods (e.g., linearity checks for 32 endogenous compounds) .
Q. How are key analytical parameters (e.g., sensitivity, resolution) optimized in this compound workflows?
Sensitivity and resolution are optimized via:
- Column Selection : Polar columns (e.g., DB-5MS) for broad metabolite coverage .
- Ion Source Tuning : Regular calibration to maintain detection limits (~0.1 pmol absolute, 0.1–1 µM plasma) .
- Deconvolution Software : Hierarchical multivariate curve resolution to resolve overlapping peaks and automate data processing .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound data when comparing cross-study metabolomic profiles?
Contradictions often arise from variability in extraction protocols or instrument calibration. Mitigation strategies include:
- Meta-Analysis Frameworks : Use multivariate tools (e.g., PCA, PLS-DA) to normalize batch effects and align peak tables .
- Reference Standards : Cross-validate findings with certified biological samples analyzed in independent labs .
- Data Harmonization : Apply open-source pipelines (e.g., XCMS Online) to standardize raw data preprocessing .
Q. What methodological challenges arise in integrating this compound data with other omics datasets (e.g., transcriptomics), and how are they addressed?
Key challenges include:
- Temporal Resolution : Metabolites change faster than transcripts; use time-series sampling and dynamic modeling (e.g., kinetic flux profiling) .
- Data Scaling : Normalize this compound data (log2 transformation) to match transcriptomic fold-change metrics .
- Pathway Mapping : Tools like Metscape correlate metabolite peaks with KEGG pathways, but manual curation is required to resolve ambiguous annotations .
Q. How should experimental designs be structured to statistically validate this compound-derived biomarkers in longitudinal studies?
- Power Analysis : Calculate sample sizes using pilot data (e.g., n ≥ 50 for 80% power to detect 1.5-fold changes) .
- Cohort Stratification : Balance confounders (e.g., age, BMI) using propensity score matching .
- Validation Phases : Split cohorts into discovery (this compound screening) and validation (targeted MS/MS) sets to minimize false positives .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
